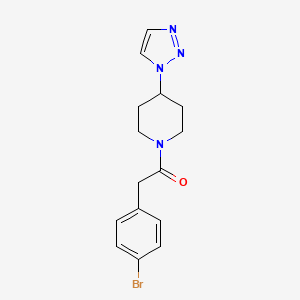

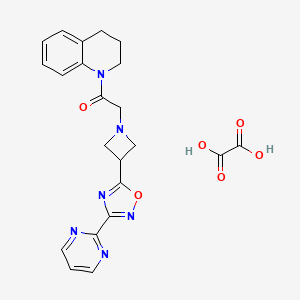

2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . This compound also contains a thiophene ring, which is a five-membered heterocyclic compound with a sulfur atom .

Synthesis Analysis

The synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . A highly regioselective method for the preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound can be determined using crystallographic data. The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters can be obtained from the crystallographic data .Chemical Reactions Analysis

The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Synthesis and Applications in Antibacterial Activity

Synthesis and Antibacterial Activity of Isoxazolyl Schiff's Bases :This research delves into the synthesis of a series of isoxazolyl Schiff’s bases derived from N-(5-methyl-3-isoxazolyl)-3-oxobutanamide. These compounds were evaluated for antibacterial activity against various bacterial strains, with some showing significant activity. This study highlights the potential of isoxazolyl compounds in antibacterial applications, suggesting a relevant research direction for 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide (Kakkerla, Vaddiraju, & Merugu, 2016).

Biological Activity and Synthesis of Heterocyclic Compounds

Synthesis of Heterocyclic Compounds :The study focuses on the synthesis of various heterocyclic compounds involving isoxazole and thiazole scaffolds, revealing the potential biological applications of these compounds. The structures were confirmed by spectral and analytical data, signifying the importance of such compounds in pharmaceutical research, which could extend to 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide (Rajanarendar, Karunakar, & Ramu, 2006).

Drug Development and Pharmacology

Novel Indole Based Hybrid Oxadiazole Scaffolds :This research introduces novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing their potential as potent urease inhibitors. The compounds were evaluated for their in vitro inhibitory potential, demonstrating promising results that could be relevant for the development of therapeutic agents, potentially including 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide (Nazir et al., 2018).

Anticancer Potential

Novel Thiazole and 1,3,4-Thiadiazole Derivatives :The study explores the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives, emphasizing their anticancer activities. The compounds exhibited significant inhibitory activity against various cancer cell lines, suggesting the potential of structurally similar compounds like 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide in cancer treatment (Gomha et al., 2017).

作用機序

While the specific mechanism of action for “2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide” is not mentioned in the search results, isoxazole derivatives have been found to exhibit a wide range of biological activities. They have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

将来の方向性

Future research could focus on further modifications at various positions of the phenyl scaffold and the isoxazole ring to enhance its biological activity . Additionally, new synthetic strategies and designing of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .

特性

IUPAC Name |

2-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-15(13-7-4-3-5-8-13)18(21)19-12-14-11-16(22-20-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPDXSCNUXGWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2800012.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)

![4-nitro-N-[4-(4-pentylcyclohexyl)phenyl]benzenecarboxamide](/img/structure/B2800015.png)

![7-[(4-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2800016.png)

![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)